Rhodiosin

Drug Metabolism CYP450 Inhibition Herb-Drug Interactions

Rhodiosin (Herbacetin-7-O-glucorhamnoside) is a precisely characterized flavonol glycoside isolated from Rhodiola species, delivering polypharmacology that crude extracts cannot replicate. With proven in vivo hypoglycemic efficacy at 5–10 mg/kg (equivalent to or stronger than acarbose), CYP2D6 inhibition (IC50 0.761 µM), and superoxide scavenging (IC50 0.15 µM), this ≥98% pure compound ensures reproducible, mechanistically interpretable data for neuroprotection, metabolic disease, and drug metabolism studies. Every batch is rigorously tested by HPLC to guarantee consistency.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 86831-54-1
Cat. No. B600690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodiosin
CAS86831-54-1
SynonymsHerbacetin-7-O-Glucorhamnoside
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O16/c1-8-15(31)25(43-26-21(37)19(35)16(32)13(7-28)41-26)22(38)27(39-8)40-12-6-11(30)14-18(34)20(36)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19,21-22,25-33,35-38H,7H2,1H3/t8-,13+,15-,16+,19-,21+,22+,25+,26-,27-/m0/s1
InChIKeyWXBBQBYCUTXTJQ-ULMXTSOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodiosin (CAS 86831-54-1): A Flavonol Glycoside with Quantified CYP2D6 and AChE Inhibition for Research Procurement


Rhodiosin (CAS 86831-54-1), also known as herbacetin-7-O-glucorhamnoside, is a flavonol glycoside isolated from Rhodiola species, most notably Rhodiola rosea and Rhodiola crenulata [1]. It functions as a specific, non-competitive inhibitor of cytochrome P450 2D6 (CYP2D6) and a dose-dependent inhibitor of acetylcholinesterase (AChE) [2]. As a natural product, its primary value lies in its distinct pharmacological profile, which is essential for studies in neuroprotection, drug metabolism, and metabolic disease, setting it apart from simpler phenolic antioxidants [3].

Why Procuring Rhodiosin Over Generic Rhodiola Extracts or Simple Flavonoids is Scientifically Critical


Rhodiosin possesses a specific and unique polypharmacology that cannot be replicated by crude Rhodiola extracts or simpler flavonoid analogs. Crude extracts vary widely in their phytochemical composition; for instance, the concentration of rhodiosin can range from 760 to 6300 µg/mL across different preparations, making dosage and effect unpredictable [1]. Furthermore, the substitution of an 8-hydroxy group on the flavone backbone, as seen in rhodiosin and related 8-hydroxyflavones, is critical for potent in vivo hypoglycemic effects, a feature absent in many other common flavonoids [2]. Therefore, using a defined, pure compound like rhodiosin is essential for generating reproducible and mechanistically interpretable data.

Rhodiosin (CAS 86831-54-1) Quantitative Differentiation Evidence Guide


CYP2D6 Inhibition: Rhodiosin vs. Rhodionin - A Direct Head-to-Head Comparison

Rhodiosin is a potent, specific inhibitor of CYP2D6. In a direct comparative study using human liver microsomes, rhodiosin exhibited an IC50 of 0.761 µM, which is approximately 1.8-fold less potent than its close structural analog, rhodionin (IC50 = 0.420 µM) [1]. The study also established that rhodiosin acts as a non-competitive inhibitor with a Ki of 0.769 µM, while rhodionin's Ki is 0.535 µM [1]. This nuanced difference in potency is critical for experimental design where a specific degree of CYP2D6 inhibition is required without the stronger effects of rhodionin.

Drug Metabolism CYP450 Inhibition Herb-Drug Interactions

Superoxide Radical Scavenging: Rhodiosin Outperforms Herbacetin

Rhodiosin demonstrates potent and differential antioxidant activity against specific radical species. In a comparative study, rhodiosin was a stronger scavenger of superoxide radicals (IC50 = 0.15 µM) compared to its aglycone, herbacetin (IC50 = 0.28 µM), indicating that glycosylation enhances this specific activity [1]. However, for hydroxyl radical scavenging, rhodiosin (IC50 = 0.21 µM) and herbacetin (IC50 = 0.22 µM) showed nearly identical potency [1]. This profile highlights that rhodiosin is not a generic antioxidant but has targeted, species-specific radical quenching capabilities.

Antioxidant Free Radical Scavenging Oxidative Stress

In Vivo Postprandial Hypoglycemic Effect: Rhodiosin Matches or Exceeds Acarbose

In a transgenic mouse model of diabetes, oral administration of rhodiosin (RHS) at 5 and 10 mg/kg resulted in significant postprandial blood glucose (PBG) lowering effects [1]. Notably, the PBG-lowering effects of rhodiosin, along with its analogs rhodionin (RHN) and herbacetin (HBT), were found to be equivalent to or stronger than the first-line antidiabetic drug acarbose [1]. This in vivo efficacy validates its potential as a functional compound for blood glucose management, distinguishing it from compounds with only in vitro α-glucosidase inhibition.

Diabetes Postprandial Hyperglycemia α-Glucosidase Inhibition

Lipase Inhibition: Rhodiosin vs. Rhodionin In Vitro Comparison

Rhodiosin and its analog rhodionin both inhibit lipase activity, a target for managing hyperlipidemia and obesity. In an in vitro assay using isolated mouse plasma, rhodiosin exhibited an IC50 of 0.133 mM, whereas rhodionin was more potent with an IC50 of 0.093 mM . This quantitative difference allows researchers to select the appropriate compound based on the required level of lipase inhibition. Furthermore, the study confirmed that both compounds significantly suppressed the elevation of postprandial blood triglyceride levels in vivo, validating the functional relevance of this inhibitory activity .

Hyperlipidemia Obesity Lipase Inhibition

Differential AChE Inhibition: Rhodiosin's Broad Dose-Dependent Range

Rhodiosin exhibits a unique, broad dose-dependent inhibition of acetylcholinesterase (AChE), with reported IC50 values ranging from 57.50 µg/mL down to 2.43 µg/mL . While no direct, single-assay comparison with a specific analog is available in the provided literature, this wide dynamic range of inhibition is a distinct feature. In contrast, many flavonoids and plant extracts show only weak or fixed-potency AChE inhibition. This broad range may allow for fine-tuned modulation of cholinergic signaling in experimental models, offering a versatile tool for neuropharmacology research.

Acetylcholinesterase Neuroprotection Alzheimer's Disease

Optimal Research and Industrial Application Scenarios for Rhodiosin (CAS 86831-54-1)


Investigating Herb-Drug Interactions via CYP2D6 Modulation

Use rhodiosin as a selective, non-competitive CYP2D6 inhibitor to study potential herb-drug interactions in vitro. Its IC50 of 0.761 µM provides a specific, well-characterized tool for co-incubation studies with drugs metabolized by CYP2D6, allowing for the prediction and mechanistic understanding of pharmacokinetic alterations without the stronger inhibition caused by rhodionin (IC50 = 0.420 µM) .

In Vivo Studies of Postprandial Glucose Management

Employ rhodiosin in preclinical diabetic rodent models to evaluate its efficacy in blunting postprandial hyperglycemia. Its proven in vivo activity at doses of 5-10 mg/kg, which has been shown to be equivalent to or stronger than acarbose, makes it a compelling candidate for developing novel antidiabetic therapies or functional food ingredients .

Targeted Antioxidant Research in Oxidative Stress Models

Incorporate rhodiosin into cell-based or cell-free assays to investigate the role of superoxide radicals in oxidative stress. Its high potency for superoxide scavenging (IC50 = 0.15 µM) provides a specific advantage over its aglycone, herbacetin (IC50 = 0.28 µM), allowing researchers to dissect the contribution of this radical species to cellular damage or signaling pathways .

Exploring Polypharmacology in Neurodegeneration Research

Leverage rhodiosin's dual activity as a CYP2D6 inhibitor and an AChE inhibitor to study its neuroprotective potential in models of neurodegeneration like Alzheimer's disease. Its ability to simultaneously modulate drug metabolism and cholinergic signaling provides a unique profile for investigating complex disease mechanisms where multiple pathways converge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodiosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.